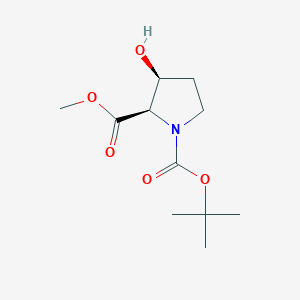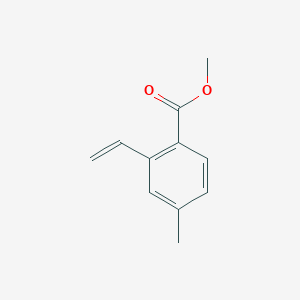
Di-Boc-L-homocystine
Descripción general
Descripción
Di-Boc-L-homocystine is a chemical compound used primarily in scientific research. It is a derivative of homocystine, which is an organosulfur compound formed by the oxidation of homocysteine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions .
Métodos De Preparación
Di-Boc-L-homocystine is synthesized through a multi-step process involving the protection of homocystine with Boc groups. The synthetic route typically involves the following steps:
Protection of Homocystine: Homocystine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Análisis De Reacciones Químicas
Di-Boc-L-homocystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be removed under acidic conditions to yield free amino groups.
Coupling Reactions: This compound can be used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptides
Aplicaciones Científicas De Investigación
Di-Boc-L-homocystine has several scientific research applications, including:
Protein-Protein Interactions: It is used to study protein-protein interactions by serving as a building block in the synthesis of peptides and proteins.
Enzyme-Ligand Interactions: It is used to investigate enzyme-ligand interactions by incorporating it into enzyme substrates.
Enzyme-Substrate Interactions: It is used to study enzyme-substrate interactions by serving as a substrate in enzymatic reactions.
Synthesis of Isomeric Analogs: It is used in the synthesis of isomeric analogs of S-ribosylhomocysteine analogs
Mecanismo De Acción
The mechanism of action of Di-Boc-L-homocystine involves its role as a protected form of homocystine. The Boc protecting groups prevent unwanted reactions at the amino groups, allowing for selective reactions at other functional groups. This makes it useful in peptide synthesis and other applications where selective protection of functional groups is required .
Comparación Con Compuestos Similares
Di-Boc-L-homocystine is unique due to the presence of Boc protecting groups, which provide selective protection of amino groups. Similar compounds include:
Di-Fmoc-L-homocystine: Similar to this compound but with fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
L-Homocystine: The unprotected form of homocystine, which lacks the Boc protecting groups.
N-Boc-L-homocysteine: A related compound with a single Boc protecting group
This compound stands out due to its dual Boc protection, making it particularly useful in applications requiring selective protection of amino groups.
Propiedades
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOESIPFURHKL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]](/img/structure/B3097313.png)

![2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID](/img/structure/B3097322.png)
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)


